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molecular formula C7H4BrClFNO B8445909 4-Bromo-2-fluoro-N-hydroxybenZimidoyl chloride

4-Bromo-2-fluoro-N-hydroxybenZimidoyl chloride

Cat. No. B8445909
M. Wt: 252.47 g/mol
InChI Key: JNSXQIJPRDYMEI-UHFFFAOYSA-N
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Patent
US06670373B1

Procedure details

In a fashion similar to that described for preparation 15, 2-fluoro-4-bromo-benzoyl chloride oxime (2.00 g, 7.92 mmol), ethyl-2-butynoate (1.33 g, 11.9 mmol), triethylamine (2.2 ml, 15.8 mmol) in diethyl ether (10 ml), and diethyl ether (20 ml) gave 4-ethoxycarbonyl-5-methyl-3-(2-fluoro-4-bromophenyl)isoxazole (2.16 g, 83%) after column chromatography (silica gel, hexanes/diethyl ether gradient). 1H NMR (400 MHz, CDCl3) δ 7.36-7.29 (m, 3H), 4.16 (q, 2H, J=6.8 Hz), 2.70 (s, 3H), 1.15 (t, 3H, J=6.9 Hz)ppm.
[Compound]
Name
hexanes diethyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.33 g
Type
reactant
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[C:10]([Br:12])[CH:9]=[CH:8][C:3]=1[C:4](=[N:6][OH:7])Cl.[CH2:13]([O:15][C:16](=[O:20])[C:17]#[C:18][CH3:19])[CH3:14].C(N(CC)CC)C>C(OCC)C>[CH2:13]([O:15][C:16]([C:17]1[C:4]([C:3]2[CH:8]=[CH:9][C:10]([Br:12])=[CH:11][C:2]=2[F:1])=[N:6][O:7][C:18]=1[CH3:19])=[O:20])[CH3:14]

Inputs

Step One
Name
hexanes diethyl ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
FC1=C(C(Cl)=NO)C=CC(=C1)Br
Name
Quantity
1.33 g
Type
reactant
Smiles
C(C)OC(C#CC)=O
Name
Quantity
2.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C(=NOC1C)C1=C(C=C(C=C1)Br)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.16 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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